

Quinol Sulfate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinol sulfate, also known as (4-hydroxyphenyl) hydrogen sulfate, is a significant metabolite of hydroquinone, an aromatic organic compound widely used in various industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the chemical and physical properties, metabolic pathways, and analytical methodologies related to **quinol sulfate**. The information is intended to serve as a crucial resource for researchers, scientists, and professionals involved in drug development, toxicology, and environmental science.

Chemical and Physical Properties

Quinol sulfate (CAS Number: 17438-29-8) is an aryl sulfate and a member of the phenols.[1] Its formation in the body is a key step in the detoxification of hydroquinone.[2] A summary of its known physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Quinol Sulfate

Property	Value	Source(s)
CAS Number	17438-29-8	[2][3][4]
Molecular Formula	C ₆ H ₆ O ₅ S	[2][3][4]
Molecular Weight	190.18 g/mol	[2][3][4]
IUPAC Name	(4-hydroxyphenyl) hydrogen sulfate	[2][3][4]
Synonyms	Hydroquinone sulfate, Quinol monosulfate, 4-hydroxyphenyl sulfate	[2][3][4]
Density	1.669 g/cm ³ (predicted)	[2]
Melting Point	Data not available	
Boiling Point	Data not available	
Water Solubility	Soluble	[2]
LogP	1.65460 (predicted)	[2]
Hydrogen Bond Donor Count	2	[2]
Hydrogen Bond Acceptor Count	5	[2]

Metabolic Pathway: The Sulfation of Hydroquinone

The primary metabolic fate of hydroquinone in vivo is its conversion to more water-soluble conjugates, facilitating its excretion. This detoxification process primarily involves sulfation and glucuronidation. The sulfation of hydroquinone to **quinol sulfate** is catalyzed by sulfotransferase enzymes (SULTs), with the SULT1A1 isoform playing a major role.[2] This enzymatic reaction involves the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to one of the hydroxyl groups of hydroquinone.

The metabolic conversion can be visualized as a straightforward signaling pathway, as illustrated in the diagram below.

Caption: Metabolic sulfation of hydroquinone to quinol sulfate.

Experimental Protocols Synthesis of Quinol Sulfate

A general method for the synthesis of **quinol sulfate** involves the direct sulfation of hydroquinone. While a specific, detailed experimental protocol for **quinol sulfate** is not readily available in the public domain, a plausible method can be adapted from general sulfonation procedures for phenols.

Principle: The direct sulfation of hydroquinone can be achieved using a sulfonating agent such as concentrated sulfuric acid. The reaction needs to be carefully controlled to favor monosulfation and prevent side reactions.

Materials:

- Hydroquinone
- Concentrated sulfuric acid (98%)
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Ice bath
- Magnetic stirrer and stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroquinone in a suitable solvent.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add an equimolar amount of concentrated sulfuric acid dropwise to the cooled solution while stirring continuously. Maintain the temperature below 10 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure completion.
- Quench the reaction by carefully pouring the mixture over crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Extract the aqueous solution with diethyl ether multiple times.
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude quinol sulfate.
- The crude product can be further purified by recrystallization.

Analytical Method: Quantification by High-Performance Liquid Chromatography (HPLC)

While a specific validated HPLC method for **quinol sulfate** is not readily available, a reverse-phase HPLC method can be developed based on the analysis of hydroquinone and its metabolites.

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. **Quinol sulfate**, being more polar than hydroquinone, will have a shorter retention time on a nonpolar stationary phase.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of methanol or acetonitrile and water (with 0.1% formic acid or acetic acid for pH control).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Based on the UV absorbance maximum of quinol sulfate (requires experimental determination, but a starting point could be around 290 nm, similar to hydroquinone).
- Injection Volume: 20 μL.
- Column Temperature: 30 °C.

Procedure:

- Standard Preparation: Prepare a stock solution of **quinol sulfate** standard in the mobile phase and perform serial dilutions to create a calibration curve.
- Sample Preparation: For biological samples (e.g., plasma, urine), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation is necessary. The supernatant can then be diluted with the mobile phase before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the quinol sulfate peak based on its retention time compared to the standard. Quantify the amount of quinol sulfate in the samples by correlating the peak area with the calibration curve.

The following diagram illustrates a general workflow for the HPLC analysis of quinol sulfate.

Caption: General workflow for HPLC-based quantification of quinol sulfate.

Biological Significance and Applications

Quinol sulfate's primary role is as a detoxification metabolite of hydroquinone.[2] Its formation significantly increases the water solubility of the parent compound, which is crucial for its elimination from the body via urine. Therefore, the detection and quantification of **quinol sulfate** in biological fluids can serve as a biomarker for hydroquinone exposure.

In the context of drug development, understanding the metabolic pathways of compounds containing a hydroquinone moiety is essential. The potential for sulfation can influence the pharmacokinetic profile, bioavailability, and potential toxicity of a drug candidate.

Conclusion

Quinol sulfate is a key metabolite in the biotransformation of hydroquinone. This guide has provided a summary of its known properties, metabolic pathway, and plausible experimental protocols for its synthesis and analysis. While some specific experimental data, such as melting and boiling points, are not readily available, the information presented here offers a solid foundation for researchers and professionals working with this compound and its precursor. Further research to fully characterize its physical properties and to develop and validate specific analytical methods would be beneficial to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Bis(4-hydroxyphenyl) sulfone for synthesis 80-09-1 [sigmaaldrich.com]
- 2. Method for the determination of 4-demethoxydaunorubicin, its quinone and hydroquinone metabolites in human plasma and urine by high-performance liquid chromatography PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC analysis for the contamination of hydroquinone in skin-whitening herbal cosmetic cream. | Semantic Scholar [semanticscholar.org]

- 4. CN103472154A Method for analysis of hydroxychloroquine sulfate raw material and preparation by high performance liquid chromatography - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Quinol Sulfate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100455#quinol-sulfate-cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com